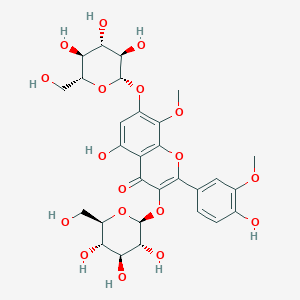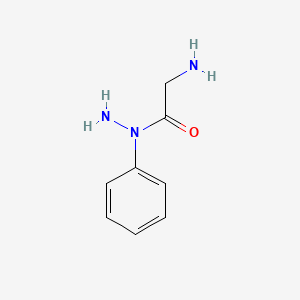
NPFF2-R ligand 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NPFF2-R ligand 1 involves a guanidine-to-piperidine switch, which enhances its affinity for NPFF1 and NPFF2 receptors. The specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of high-affinity small molecule scaffolds
Chemical Reactions Analysis
NPFF2-R ligand 1 undergoes various chemical reactions, including binding to NPFF1 and NPFF2 receptors with high affinity. It shows low binding affinity to delta-opioid receptor, kappa-opioid receptor, and mu-opioid receptor . The major products formed from these reactions are the ligand-receptor complexes that modulate physiological functions.
Scientific Research Applications
NPFF2-R ligand 1 is used extensively in scientific research, particularly in studies related to the central nervous system. It is employed to investigate the modulation of opioid functions, pain regulation, and other neurological processes .
Mechanism of Action
NPFF2-R ligand 1 exerts its effects by binding to the NPFF2 receptor, which is a G protein-coupled receptor. This binding modulates the receptor’s activity, influencing various physiological pathways, including nociception and opioid function regulation . The exact molecular mechanisms are still under investigation, but it is known to counteract the inhibition of N-type calcium channels by opioids .
Comparison with Similar Compounds
NPFF2-R ligand 1 is unique in its high affinity for both NPFF1 and NPFF2 receptors. Similar compounds include other ligands for the neuropeptide FF receptor family, such as neuropeptide FF and RFamide-related peptides . These compounds also modulate pain and opioid functions but may have different affinities and specificities for the receptors .
Properties
Molecular Formula |
C32H41N3O |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
N-[[1-benzyl-4-(naphthalen-1-ylmethyl)piperidin-4-yl]methyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C32H41N3O/c36-31(16-21-34-19-7-2-8-20-34)33-26-32(24-29-14-9-13-28-12-5-6-15-30(28)29)17-22-35(23-18-32)25-27-10-3-1-4-11-27/h1,3-6,9-15H,2,7-8,16-26H2,(H,33,36) |
InChI Key |
NDLDMUWZIWYVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NCC2(CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)

![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)

![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)





![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)


